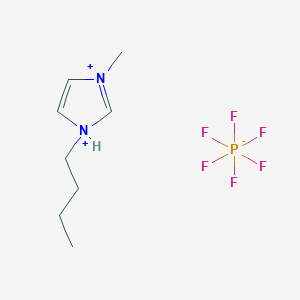

1-butyl-3-methyl-1H-imidazole-1,3-diium hexafluorophosphate

Beschreibung

1-Butyl-3-methyl-1H-imidazole-1,3-diium hexafluorophosphate (CAS: 174501-64-5), commonly abbreviated as [BMIM][PF₆], is a room-temperature ionic liquid (IL) with the molecular formula C₈H₁₅F₆N₂P and a molecular weight of 284.18 g/mol . It consists of a 1-butyl-3-methylimidazolium cation paired with a hexafluorophosphate (PF₆⁻) anion. This compound is characterized by its low volatility, high thermal stability, and wide electrochemical window (−2.96 V to +1.5 V vs. Fc/Fc⁺), making it suitable for applications in electrochemistry, catalysis, and green chemistry . Synthesized via alkylation of 1-methylimidazole with 1-chlorobutane followed by anion exchange with NH₄PF₆, it is typically obtained in >99% purity .

Eigenschaften

Molekularformel |

C8H16F6N2P+ |

|---|---|

Molekulargewicht |

285.19 g/mol |

IUPAC-Name |

1-butyl-3-methyl-1H-imidazole-1,3-diium;hexafluorophosphate |

InChI |

InChI=1S/C8H15N2.F6P/c1-3-4-5-10-7-6-9(2)8-10;1-7(2,3,4,5)6/h6-8H,3-5H2,1-2H3;/q+1;-1/p+1 |

InChI-Schlüssel |

IXQYBUDWDLYNMA-UHFFFAOYSA-O |

Kanonische SMILES |

CCCC[NH+]1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Conventional Quaternization and Anion Exchange Route

The traditional method to prepare This compound involves two main steps:

Step 1: Quaternization of 1-butylimidazole with methylating agents

Typically, 1-butylimidazole is reacted with methyl halides or similar alkylating agents to form the corresponding 1-butyl-3-methylimidazolium halide salt. This reaction is usually conducted under reflux conditions for extended periods (e.g., 48 hours) to ensure complete alkylation.Step 2: Anion exchange to introduce hexafluorophosphate anion

The halide salt is then subjected to anion metathesis by reaction with potassium hexafluorophosphate (KPF6) in aqueous or organic media. This step replaces the halide ion with the hexafluorophosphate ion, yielding the desired ionic liquid.

Typical reaction conditions include refluxing the mixture for 48 hours, followed by cooling and removal of volatile components. The product is isolated by filtration and solvent removal under reduced pressure.

Direct One-Pot Synthesis Using Trialkyl Orthoformates and Ammonium Hexafluorophosphate

A more recent and efficient method involves a one-pot synthesis using:

- Starting materials: 1-butylimidazole, ammonium hexafluorophosphate, and trimethyl orthoformate (or other trialkyl orthoformates).

- Reaction conditions: The mixture is heated at approximately 110 °C under nitrogen atmosphere for about 17 hours.

- Procedure:

- Combine 1-butylimidazole (1 equivalent), ammonium hexafluorophosphate (1.2 equivalents), and trimethyl orthoformate (5 equivalents).

- Heat the mixture under nitrogen at 110 °C for 17 hours.

- Remove solvent under reduced pressure.

- Dissolve residue in ethyl acetate and methanol, filter through basic alumina to remove impurities.

- Evaporate solvent to obtain the pure product.

This method bypasses the halide salt intermediate and directly forms the hexafluorophosphate ionic liquid, offering higher atom economy and fewer purification steps. The isolated yield is typically around 88% for the hexafluorophosphate salt.

Comparative Data of Preparation Methods

Summary Table of Key Preparation Details for this compound

| Step | Description | Conditions/Notes |

|---|---|---|

| Alkylation | 1-butylimidazole + methylating agent (e.g., methyl iodide) | Reflux, 48 h (conventional) |

| Anion exchange | Halide salt + KPF6 | Room temperature or mild heating |

| One-pot synthesis | 1-butylimidazole + ammonium hexafluorophosphate + trimethyl orthoformate | 110 °C, 17 h, N2 atmosphere |

| Purification | Filtration through alumina, solvent evaporation | Ethyl acetate/methanol solvent system |

| Yield | ~88% (one-pot method) | High, reproducible |

| Characterization | 1H, 13C, 19F NMR; TGA; Ion chromatography | Confirms structure and purity |

Analyse Chemischer Reaktionen

1-Butyl-3-methylimidazolium hexafluorophosphate is known to participate in various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Ring-closing Metathesis: It is used as a medium for ring-closing metathesis of diene and enyne substrates in the presence of a recyclable ruthenium carbene complex.

Wissenschaftliche Forschungsanwendungen

1-Butyl-3-methylimidazolium hexafluorophosphate, also known as BMIM-PF6, is an ionic liquid (IL) with a variety of applications, including in medicinal chemistry and as a solvent in environmentally friendly reactions . However, it is important to note that this ionic liquid is not always green and should be handled with care due to potential instability .

General Information:

- Chemical Formula 1-butyl-3-methyl-1H-imidazole-1,3-diium hexafluorophosphate

- Preparation Can be prepared by reacting 1-methylimidazole with chlorobutane .

- Properties It is hydrophobic and is an imidazolium-based room temperature ionic liquid (RTIL) .

Applications

1-Butyl-3-methylimidazolium hexafluorophosphate is used in a variety of applications:

- Medicinal Chemistry It has applications in the field of medicinal chemistry .

- Reaction Medium BMIM-PF6 is used as a medium for various synthetic and catalytic transformations . It can also be employed as a solvent in environmentally friendly reactions .

- ** крові Clotting** 1-butyl-3-methylimidazolium hexafluorophosphate affects blood clotting and hemolysis . When the blood clotting index of the control was regarded as 100%, it would decrease and become 87.74% after the blood was mixed with BMIM-PF6 . The hemolysis rate of [Bmim]PF6 is 0.82% .

Thermal Stability and Degradation

The thermal stability of 1-butyl-3-methylimidazolium hexafluorophosphate has been studied, including the effects of preheating on its chemical composition . Thermal degradation pathways of BMIM-based ILs lead to volatile and semi-volatile compounds . The presence of degradation products can lead to a more complex DTG peak shape .

Wirkmechanismus

The mechanism of action of 1-butyl-3-methylimidazolium hexafluorophosphate involves its ability to stabilize transition states and intermediates in various chemical reactions. Its hydrophobic nature and low volatility make it an effective medium for catalytic processes. The compound’s ionic nature allows it to interact with a wide range of molecular targets, facilitating various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Alkyl Chain Length : Longer alkyl chains (e.g., octyl in ) increase hydrophobicity and viscosity but reduce ionic conductivity.

- Substituent Effects : Alkoxy groups (e.g., ethoxy in ) enhance acidity and catalytic activity, while chloro substituents (e.g., in ) introduce reactivity for synthetic applications.

- Electrochemical Stability: [BMIM][PF₆] exhibits a broader electrochemical window compared to smaller cations like 1,3-dimethylimidazolium, which may decompose at lower potentials .

Electrochemical Performance

Table 2: Electrochemical Data for Selected ILs

Notable Findings:

- [BMIM][PF₆]’s wide electrochemical window enables its use in lithium and sodium battery systems, where it stabilizes reactive metal anodes .

- Alkoxy-substituted derivatives (e.g., ) show moderate conductivity but superior compatibility with polymer matrices for solid-state electrolytes.

Biologische Aktivität

1-Butyl-3-methyl-1H-imidazolium hexafluorophosphate (BMIM-PF6) is a room temperature ionic liquid (RTIL) that has garnered significant attention in various fields, including chemistry, materials science, and biomedicine. Its unique properties, such as hydrophobicity and thermal stability, make it suitable for a range of applications, including catalysis and electrochemistry. This article focuses on the biological activity of BMIM-PF6, exploring its effects on biological systems, potential therapeutic applications, and relevant case studies.

BMIM-PF6 is characterized by the following properties:

- Molecular Formula : C8H15F6N2P

- Molecular Weight : 284.18 g/mol

- Appearance : Clear pale yellow oil

- Conductivity : 1.92 mS/cm

- Melting Point : -8 °C

These properties contribute to its utility as a solvent and reagent in various chemical reactions, particularly those that are environmentally friendly .

Antimicrobial Properties

Recent studies have indicated that BMIM-PF6 exhibits antimicrobial activity against various pathogens. The ionic liquid's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis. In one study, BMIM-PF6 was tested against Escherichia coli and Staphylococcus aureus, demonstrating significant bactericidal effects. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antimicrobial agents .

Table 1: Antimicrobial Activity of BMIM-PF6

Cytotoxicity Studies

While BMIM-PF6 shows promise as an antimicrobial agent, its cytotoxicity has also been evaluated. In vitro studies using human cell lines have indicated that BMIM-PF6 exhibits dose-dependent cytotoxic effects. At lower concentrations (below 0.5 mg/mL), the compound demonstrated minimal toxicity; however, higher concentrations resulted in significant cell death .

Table 2: Cytotoxicity of BMIM-PF6 on Human Cell Lines

| Cell Line | IC50 (mg/mL) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 0.7 | |

| HeLa (cervical cancer) | 0.9 | |

| MCF-7 (breast cancer) | 1.2 |

Potential Therapeutic Applications

The unique properties of BMIM-PF6 have led researchers to explore its potential in drug delivery systems and as a solvent for pharmaceutical compounds. Its ability to solubilize poorly soluble drugs can enhance bioavailability and therapeutic efficacy. Additionally, the ionic liquid's low volatility and thermal stability make it an attractive candidate for sustained-release formulations .

Case Study 1: Antimicrobial Efficacy

A study conducted by Shrestha et al. evaluated the antimicrobial efficacy of BMIM-PF6 against biofilms formed by E. coli. The results indicated that treatment with BMIM-PF6 significantly reduced biofilm formation and viability of bacterial cells within the biofilm matrix, suggesting its potential application in preventing biofilm-associated infections .

Case Study 2: Drug Solubility Enhancement

In another study, researchers investigated the use of BMIM-PF6 as a solvent for the poorly soluble anticancer drug paclitaxel. The findings revealed that paclitaxel solubility increased significantly in BMIM-PF6 compared to traditional organic solvents, leading to enhanced cytotoxic effects against cancer cell lines .

Q & A

Q. What are the standard methods for synthesizing 1-butyl-3-methyl-1H-imidazole-1,3-diium hexafluorophosphate, and how are impurities minimized?

Methodological Answer: The synthesis typically involves a two-step process:

Quaternization : Alkylation of 1-methylimidazole with 1-butyl bromide or chloride forms the imidazolium bromide/chloride intermediate.

Anion Exchange : The halide anion is replaced with hexafluorophosphate (PF₆⁻) using ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) in aqueous or polar aprotic solvents (e.g., acetonitrile).

Critical Considerations :

Q. How are the thermal and physical properties of this ionic liquid characterized for experimental reproducibility?

Methodological Answer: Key characterization techniques include:

- Differential Scanning Calorimetry (DSC) : Measures melting points (e.g., reported mp = 6.5°C) and glass transition temperatures .

- Density/Viscosity : Measured using oscillating U-tube densitometers and rotational viscometers at controlled temperatures (e.g., density = 1.37 g/cm³ at 30°C) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition typically occurs above 300°C in inert atmospheres .

Q. What are the primary applications of this ionic liquid in academic research?

Methodological Answer: Common uses include:

- Electrochemistry : As an electrolyte additive due to its wide electrochemical window (~4.5 V) and low viscosity .

- Catalysis : Solvent for transition-metal-catalyzed reactions (e.g., Heck coupling) to enhance reaction rates and selectivity .

- DNA Extraction : Utilized in biphasic systems for direct DNA isolation, leveraging its low miscibility with water .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictions in experimental data on ionic liquid behavior?

Methodological Answer: MD simulations provide atomistic insights into:

- Structural Dynamics : Radial distribution functions (RDFs) reveal cation-anion interactions and hydrogen bonding patterns, clarifying discrepancies in spectroscopic data .

- Transport Properties : Self-diffusion coefficients calculated from simulations validate experimental viscosity-conductivity relationships .

Example : Simulations of [hmim][PF₆] (structurally analogous) showed that alkyl chain length critically affects diffusion rates, explaining variations in electrochemical performance .

Q. What advanced techniques are used to analyze PF₆⁻ anion stability under varying experimental conditions?

Methodological Answer:

- NMR Spectroscopy : ³¹P NMR detects PF₆⁻ hydrolysis products (e.g., PO₄³⁻) in acidic or aqueous environments .

- Ion Chromatography : Quantifies residual halides and phosphate impurities post-synthesis .

- X-ray Crystallography : Resolves structural degradation in crystalline phases under thermal stress (e.g., PF₆⁻ disorder in high-temperature polymorphs) .

Q. How can researchers address contradictions in catalytic efficiency reported for this ionic liquid?

Methodological Answer: Contradictions often arise from:

- Moisture Content : Trace water reduces catalytic activity; Karl Fischer titration ensures <50 ppm water levels .

- Cation-Anion Interactions : Attenuated Total Reflectance IR (ATR-IR) identifies hydrogen bonding between the imidazolium C(2)-H and PF₆⁻, which can sterically hinder catalyst-substrate interactions .

Validation : Compare catalytic yields under rigorously dried conditions versus ambient moisture .

Q. What strategies optimize this ionic liquid for use in DNA extraction protocols?

Methodological Answer:

- Phase Behavior : Adjust the water-to-IL ratio to form stable biphasic systems; phase diagrams constructed via cloud-point measurements guide optimal compositions .

- Back-Extraction Efficiency : Use phosphate-buffered saline (PBS) to recover DNA from the IL phase, minimizing co-precipitation of proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.